molecular formula C16H16FN5O2S B6442088 N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2548982-11-0

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6442088
CAS No.: 2548982-11-0
M. Wt: 361.4 g/mol
InChI Key: KHPLIRCTWHJIDV-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core modified with a 1,1-dioxo group, linked to a pyrrolidin-3-yl moiety substituted with a 5-fluoropyrimidin-4-yl group and an N-methyl amine. The pyrrolidine ring introduces conformational rigidity, which may improve target selectivity .

Properties

IUPAC Name

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S/c1-21(15-12-4-2-3-5-14(12)25(23,24)20-15)11-6-7-22(9-11)16-13(17)8-18-10-19-16/h2-5,8,10-11H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPLIRCTWHJIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC=C2F)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine and benzothiazole groups are likely involved in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and inferred pharmacological implications compared to analogs:

Compound Name / CAS No. Core Structure Key Substituents/Modifications Inferred Properties
Target Compound 1,2-Benzothiazol-3-amine 5-fluoropyrimidin-4-yl, pyrrolidin-3-yl, dioxo Enhanced H-bonding, metabolic stability
N-(4-fluoro-3-methylphenyl)-1-methyl-6-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1251463-51-0) Pyrazolo[3,4-d]pyrimidin-4-amine 4-fluoro-3-methylphenyl, pyrrolidin-1-yl Increased lipophilicity, potential kinase inhibition
4-fluoro-N-(4-{[1-propyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)benzamide (1251466-64-4) Pyrazolo[3,4-d]pyrimidin-4-amine Propyl chain, 4-fluorobenzamide Extended half-life due to amide group
N-{3-[(4-acetylpiperazin-1-yl)carbonyl]phenyl}-1-propyl-6-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1251466-70-2) Pyrazolo[3,4-d]pyrimidin-4-amine Acetylpiperazine, propyl chain Improved solubility via piperazine
N-[7-ethoxy-4-(3-trifluoromethylphenylamino)quinazolin-6-yl]-2-chloroacrylamide (1420405-75-9) Quinazolin-6-yl Trifluoromethylphenyl, chloroacrylamide High target affinity (e.g., EGFR inhibition)
N-(1-(5-chloropyridin-2-yl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)-2-phenylethyl)-4-(perfluoroethyl)thiazol-2-amine (939038-52-5) Thiazol-2-amine Perfluoroethyl, chloropyridine Extreme lipophilicity, CNS penetration

Key Observations

  • Core Heterocycle Differences : The target’s benzothiazole core (vs. pyrazolo-pyrimidine or quinazoline in analogs) may alter binding pocket interactions due to its planar aromatic system and sulfone group .
  • Fluorination Patterns : The 5-fluoropyrimidine in the target contrasts with trifluoromethyl (1420405-75-9) or perfluoroethyl (939038-52-5) groups in analogs. Fluorine’s electronegativity enhances target binding, while bulkier perfluoro groups may reduce solubility .

Pharmacological Implications

  • Target Selectivity : The dioxo-benzothiazole’s sulfone group may engage in unique dipole interactions absent in pyrazolo-pyrimidine analogs, suggesting divergent target profiles (e.g., kinase vs. protease inhibition) .
  • Metabolic Stability : Pyrrolidine rings (target and 1251463-51-0) resist cytochrome P450 oxidation better than propyl or acetylpiperazine chains .
  • Solubility : The acetylpiperazine in 1251466-70-2 likely enhances aqueous solubility compared to the target’s pyrrolidine, which may require formulation optimization .

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